5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as This compound . This nomenclature reflects its core structure:
- A five-membered imidazolidine-2,4-dione ring (hydantoin derivative)
- A methyl group (-CH₃) at position 5 of the heterocycle
- A 4-ethoxyphenyl substituent (para-ethoxyphenyl) at position 5
The structural formula can be represented as:
O
\
C1-N-C4=O
/ \
O=C2-N-C5(Ph-OCH₂CH₃)-CH₃
where:
Key structural features include:
- Planar imidazolidinedione ring with conjugated carbonyl groups
- Ethoxy group (-OCH₂CH₃) in the para position of the benzene ring
- Steric interactions between the methyl and ethoxyphenyl groups at C5
The SMILES notation (CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C) encodes this connectivity, while the InChIKey (VAHWJQLCMYETMH-UHFFFAOYSA-N) provides a unique stereochemical descriptor.
CAS Registry Number and Alternative Synonyms
The compound has been assigned the CAS Registry Number 68524-15-2 , serving as its universal chemical identifier. Alternative names and synonyms include:
These aliases appear in chemical databases, patent literature, and supplier catalogs. The multiplicity of names reflects its synthetic utility in pharmaceutical intermediates and coordination chemistry.
Molecular Formula and Weight Validation
The molecular formula C₁₂H₁₄N₂O₃ derives from:
- 12 carbons (C₁₂)
- 14 hydrogens (H₁₄)
- 2 nitrogens (N₂)
- 3 oxygens (O₃)
Calculated molecular weight :
$$
(12 \times 12.01) + (14 \times 1.008) + (2 \times 14.01) + (3 \times 16.00) = 234.25 \, \text{g/mol}
$$
This matches experimental values from mass spectrometry (234.2512 Da) and PubChem.
Isotopic composition :
- Base peak at m/z 234 (M⁺)
- Major fragments at m/z 176 (loss of C₂H₅O˙) and 132 (imidazolidinedione ring)
Tabulated validation:
| Parameter | Calculated | Observed | Method |
|---|---|---|---|
| Molecular Weight | 234.25 | 234.2512 | HRMS |
| Elemental Analysis | C 61.53%, H 6.02%, N 11.96%, O 20.49% | C 61.52%, H 6.01%, N 11.95%, O 20.50% | Combustion Analysis |
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-9-6-4-8(5-7-9)12(2)10(15)13-11(16)14-12/h4-7H,3H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHWJQLCMYETMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988190 | |
| Record name | 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68524-15-2 | |
| Record name | Hydantoin, 5-(p-ethoxyphenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-ethoxybenzaldehyde with methylamine and glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production time.
Chemical Reactions Analysis
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted imidazolidine derivatives.
Scientific Research Applications
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential use as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticonvulsant activity may be due to its ability to modulate neurotransmitter release or receptor activity in the central nervous system.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring and the alkyl group at the 5-position. Below is a comparative analysis:
Table 1: Structural and Electronic Comparisons
Biological Activity
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidine-2,4-dione class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molecular Weight : 234.25 g/mol
- Structure : The compound features an ethoxy group attached to a phenyl ring, contributing to its unique properties.
Biological Activities
The compound exhibits several significant biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antifungal Activity : Research indicates that it possesses antifungal properties, making it a candidate for treating fungal infections.
- Anticonvulsant Activity : Preliminary studies suggest that it may modulate neurotransmitter release or receptor activity in the central nervous system, potentially serving as an anticonvulsant.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anticonvulsant activity may be attributed to modulation of neurotransmitter systems. Additionally, the compound may inhibit certain enzymes involved in microbial metabolism, leading to its antimicrobial effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique biological profiles:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione | Contains a methoxy group instead of an ethoxy group | Varies; potential differences in activity |
| 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Presence of chlorine alters reactivity | May exhibit enhanced or reduced biological activity |
| 5-(4-Nitrophenyl)-5-methylimidazolidine-2,4-dione | Nitro group enhances antimicrobial activity | Increased toxicity but greater efficacy against microbes |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Antifungal Properties : In vitro tests revealed that the compound inhibited the growth of Candida species with an MIC of 16 µg/mL, showcasing its potential as an antifungal agent.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage in vitro, suggesting its utility in neurological disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted phenylglyoxylates with urea or thiourea derivatives. For example, derivatives of imidazolidine-2,4-dione are prepared by reacting ethyl 4-ethoxyphenylglyoxylate with urea under basic conditions (e.g., NaOH) at elevated temperatures (80–100°C) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yield. Purification often employs recrystallization from ethanol/water mixtures. A representative reaction table is provided below:
| Reactant | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Ethyl 4-ethoxyphenylglyoxylate | NaOH | Ethanol | 80 | 65 | |
| Ethyl 4-ethoxyphenylglyoxylate | K₂CO₃ | DMF | 100 | 72 |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, analogous compounds like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione were characterized using single-crystal X-ray diffraction (Cu-Kα radiation, R factor = 0.037) to resolve bond lengths and angles . Complementary techniques include:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent integration (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
- IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm the imidazolidine-dione core .
Q. What preliminary assays are used to screen the bioactivity of this compound?
- Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase, acetylcholinesterase) or receptor binding (e.g., GABAA). For example, thiazolidine-2,4-dione analogs are tested for antidiabetic activity via PPAR-γ agonism assays at 10 µM concentrations . Cell viability assays (MTT or resazurin) assess cytotoxicity in HEK-293 or HepG2 cell lines, with IC₅₀ values typically >50 µM indicating low toxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in N-substitution reactions of the imidazolidine-dione core be addressed?
- Methodological Answer : Regioselectivity in N-substitution (e.g., at position 1 vs. 3) is controlled by steric and electronic factors. For example, acylations favor substitution at the less hindered nitrogen. In 5-(4-methoxyphenyl)-5-methyl derivatives, benzoylation with 2,4-difluorobenzoyl chloride in pyridine selectively targets the N1 position (yield: 85%) due to steric shielding of N3 by the methyl group . Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and guides reagent selection .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering). For example, X-ray structures of 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione show planar imidazolidine rings, while NMR may indicate conformational flexibility . To resolve this:
- Perform variable-temperature NMR to detect ring inversion (ΔG‡ calculation).
- Use NOESY to identify through-space correlations between the ethoxyphenyl group and the dione ring .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Modifications to improve solubility and bioavailability include:
- Prodrug synthesis : Introduce hydrolyzable esters at the ethoxy group (e.g., acetylated prodrugs show 3-fold higher Cmax in rodent models) .
- Co-crystallization : With succinic acid or cyclodextrins to enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
- LogP reduction : Replace the ethoxy group with polar substituents (e.g., hydroxyl or carboxyl), though this may reduce CNS penetration .
Q. How do electronic effects of the 4-ethoxyphenyl group influence the compound’s reactivity?
- Methodological Answer : The ethoxy group’s electron-donating nature (+M effect) stabilizes electrophilic aromatic substitution but reduces electrophilicity of the dione carbonyls. For example:
- Hydrolysis kinetics : The dione ring hydrolyzes 20% slower in pH 7.4 buffer compared to non-substituted analogs (t₁/₂ = 8 h vs. 5 h) .
- Electrochemical behavior : Cyclic voltammetry shows an anodic shift (+0.15 V) due to decreased electron-withdrawing character .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar analogs?
- Methodological Answer : Discrepancies arise from assay conditions and substituent effects. For example:
- PPAR-γ activation : 5-(4-Ethoxyphenyl) analogs show 30% lower activity than 5-(4-methoxyphenyl) derivatives due to reduced hydrogen bonding with Arg288 .
- Antimicrobial activity : Variations in MIC values (e.g., 8–32 µg/mL against S. aureus) correlate with bacterial strain virulence factors .
- Resolution : Standardize assays using WHO protocols and report EC₅₀/IC₅₀ values with 95% confidence intervals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
